

Molecular weight and formula of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Cat. No.: B599494

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Technical Guide: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a crucial component in a wide array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential applications of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** in research and development.

Chemical Properties and Data

The fundamental chemical properties of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** are summarized in the table below, providing a clear reference for researchers.

Property	Value
Molecular Formula	C ₁₆ H ₂₁ NO ₄
Molecular Weight	291.34 g/mol
CAS Number	174543-82-9
Canonical SMILES	<chem>CN(C(=O)OCC1=CC=CC=C1)C2CCCC(C2)(C)C(=O)OC</chem>
IUPAC Name	methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate

Synthetic Protocol: Representative α -Methylation

While a specific, detailed protocol for the synthesis of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** is not widely published, a representative procedure can be extrapolated from general methods for the α -alkylation of piperidine carboxylates. The following protocol describes a plausible synthetic route starting from the commercially available precursor, Methyl 1-Cbz-piperidine-3-carboxylate.

Objective: To synthesize **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** via α -methylation of Methyl 1-Cbz-piperidine-3-carboxylate.

Materials:

- Methyl 1-Cbz-piperidine-3-carboxylate
- Anhydrous Tetrahydrofuran (THF)
- Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
- Methyl iodide (CH₃I)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and stirring bar
- Ice bath and dry ice/acetone bath
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

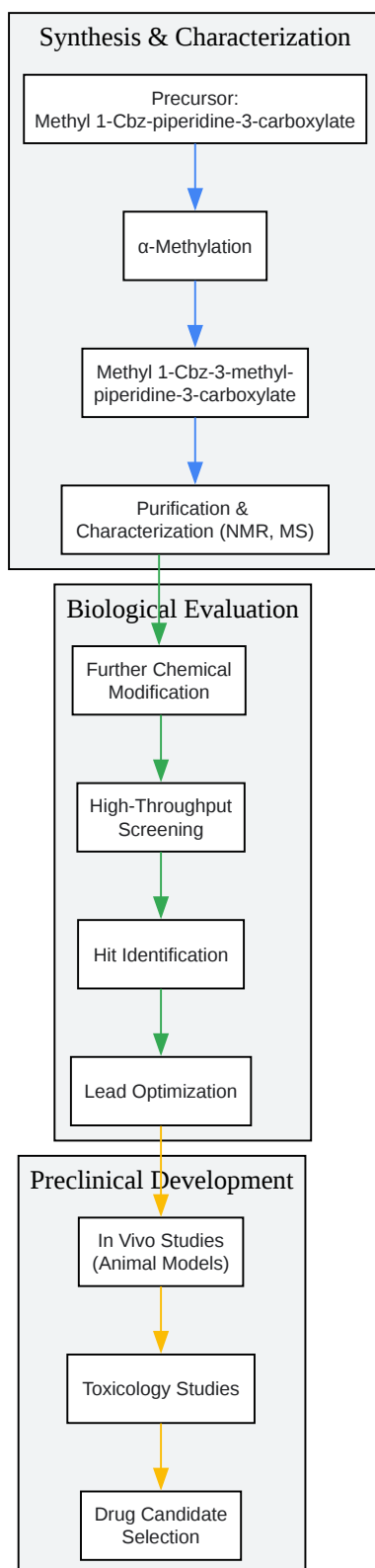
- **Preparation of the Reaction Vessel:** A dry, two-necked round-bottom flask equipped with a magnetic stirring bar and a rubber septum is flushed with argon or nitrogen gas to ensure an inert atmosphere.
- **Dissolution of the Starting Material:** Methyl 1-Cbz-piperidine-3-carboxylate is dissolved in anhydrous THF in the reaction flask. The solution is cooled to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- **Deprotonation:** A solution of Lithium diisopropylamide (LDA) is added dropwise to the stirred solution of the starting material at $-78\text{ }^{\circ}\text{C}$. The addition is performed slowly to maintain the temperature. The resulting mixture is stirred at this temperature for a specified time to allow for complete enolate formation.
- **Alkylation:** Methyl iodide is added dropwise to the reaction mixture at $-78\text{ }^{\circ}\text{C}$. The reaction is allowed to stir at this temperature for a period, after which it is gradually warmed to room temperature and stirred overnight.
- **Quenching the Reaction:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

- **Extraction:** The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate**.

Potential Research Applications and Workflow

Piperidine derivatives are integral to the development of novel therapeutics, particularly for neurological disorders and as enzyme inhibitors. The structural motif of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** makes it a valuable building block in the synthesis of more complex molecules for biological screening.

Below is a logical workflow illustrating the potential integration of this compound in a drug discovery pipeline.



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Drug Discovery Workflow

This workflow outlines the progression from the synthesis and purification of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** to its potential use as a scaffold for creating a library of compounds for high-throughput screening. Promising "hits" from these screens would then undergo lead optimization and further preclinical testing.

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